5-Formyl-2-methoxyphenyl benzoate

Description

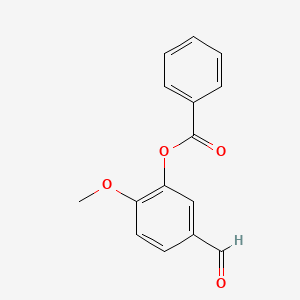

Structure

3D Structure

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-8-7-11(10-16)9-14(13)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJVLEKYAOMQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359313 | |

| Record name | 5-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53440-24-7 | |

| Record name | 5-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Safety Data Sheet & Technical Guide: 5-Formyl-2-methoxyphenyl benzoate

CAS: 53440-24-7 | Synonyms: Isovanillin benzoate; 3-benzoyloxy-4-methoxybenzaldehyde

Executive Summary

5-Formyl-2-methoxyphenyl benzoate is a specialized intermediate primarily utilized in the total synthesis of complex alkaloids, including the Alzheimer’s therapeutic (-)-Galanthamine .[1] As a benzoyl-protected derivative of isovanillin, it balances the reactivity of an aldehyde functionality with the stability of an ester protecting group.

This guide moves beyond the standard SDS template to provide a functional safety and handling framework. It addresses the compound's dual nature: an electrophilic aldehyde prone to oxidation and a hydrolytically sensitive ester. Researchers must prioritize moisture exclusion and inert atmosphere storage to maintain reagent integrity for high-yield downstream applications.

Part 1: Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | 5-Formyl-2-methoxyphenyl benzoate |

| CAS Number | 53440-24-7 |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Structure | Benzoate ester at position 3, Methoxy at position 4, Formyl at position 1 (relative to aldehyde C1) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| Purity Standard | ≥97% (HPLC) required for alkaloid synthesis |

Structural Logic

The molecule consists of a vanillin/isovanillin core protected by a benzoyl group .

-

The Aldehyde (-CHO): The reactive center for downstream chemistry (e.g., reductive amination). It is susceptible to aerobic oxidation to the corresponding carboxylic acid (benzoic acid derivative) if stored improperly.

-

The Benzoate Ester (-OBz): Serves as a robust protecting group for the phenol, stable to mild acid but labile to strong base (saponification).

Part 2: Hazard Identification & Toxicology (GHS)

While specific LD50 data is often proprietary for intermediates, predictive toxicology based on functional groups (QSAR) and structural analogs (Isovanillin, Benzoyl chloride) dictates the following GHS classification.

GHS Classification (Warning)[5]

-

H315: Causes skin irritation. (Phenolic esters can hydrolyze on skin contact).

-

H319: Causes serious eye irritation. (Aldehyde functionality is a mucous membrane irritant).

-

H335: May cause respiratory irritation. (Dust inhalation risk).

Functional Hazard Analysis

| Functional Group | Hazard Mechanism | Safety Implication |

| Aldehyde | Protein cross-linking; Oxidation | Potential sensitizer. Store under Argon/Nitrogen. |

| Benzoate Ester | Hydrolysis releases Benzoic Acid | Irritant upon degradation. Avoid moisture. |

| Aromatic Ring | UV absorption | Light sensitivity; store in amber vials. |

Part 3: Safe Handling & Experimental Protocols

Storage & Stability Profile

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Strictly Inert (Argon/Nitrogen). Oxygen exposure converts the formyl group to a carboxylic acid, lowering purity and yield.

-

Container: Amber glass with PTFE-lined cap to prevent UV degradation and moisture ingress.

Synthesis Workflow (Isovanillin Benzoylation)

Context: This protocol describes the generation of the target compound from Isovanillin, a common lab procedure.

Reagents: Isovanillin (1.0 eq), Benzoyl Chloride (1.2 eq), Triethylamine (Et₃N, 2.0 eq), DMAP (cat.), DCM (Solvent).

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve Isovanillin in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Et₃N and catalytic DMAP. Cool to 0°C.

-

Why? Cooling controls the exotherm of the acyl substitution.

-

-

Acylation: Add Benzoyl Chloride dropwise over 15 minutes.

-

Safety Note: Benzoyl chloride is a lachrymator. Perform strictly in a fume hood.

-

-

Quench: After TLC indicates completion (~2-4 h), quench with sat. NaHCO₃.

-

Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Hexanes if necessary.

Visualization: Synthesis & Safety Pathway

Figure 1: Synthesis workflow highlighting reagent inputs and critical safety checkpoints.

Part 4: Emergency Response & Disposal

Accidental Release Measures

-

Evacuation: If a large quantity (>10g) of fine dust is released, evacuate the immediate area.

-

PPE: Wear a NIOSH-approved N95 or P100 respirator if dust is visible.

-

Containment: Do not dry sweep. Wet the spill with an inert solvent (e.g., heptane) or use a dust suppressant to avoid aerosolization.

-

Cleanup: Scoop into a sealable waste container. Wipe area with 10% Na₂CO₃ solution to hydrolyze residues.

Firefighting Measures

-

Media: CO₂, Dry Chemical, or Foam. Do NOT use a water jet (may spread burning organic melt).

-

Combustion Products: Carbon Monoxide (CO), Carbon Dioxide (CO₂).

-

Specific Hazard: As an organic solid, high concentrations of dust in the air can be explosive.

Ecological Impact & Disposal

-

Ecotoxicity: Predicted to be harmful to aquatic life due to aldehyde reactivity and biological oxygen demand (BOD) during degradation.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.

References

-

Guidechem. (n.d.). 5-Formyl-2-methoxyphenyl benzoate Properties and Safety. Retrieved from

-

ChemicalBook. (n.d.). 5-Formyl-2-methoxyphenyl benzoate MSDS. Retrieved from

-

ResearchGate. (2025). Biomimetic Total Synthesis of (–)-Galanthamine via Intramolecular Anodic Aryl-Phenol Coupling. (Contextual usage and synthesis data). Retrieved from

-

BLD Pharm. (n.d.).[5] Product Specifications: 5-Formyl-2-methoxyphenyl benzoate. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Formyl-2-methoxyphenyl Benzoate in Phenolic Synthesis

Executive Summary

This application note details the strategic use of 5-Formyl-2-methoxyphenyl benzoate (also identified as Isovanillin Benzoate ) as a robust precursor in the synthesis of complex phenolic aldehydes and active pharmaceutical ingredients (APIs).

While phenolic aldehydes like Isovanillin (3-hydroxy-4-methoxybenzaldehyde) are critical intermediates in drug discovery (e.g., for Vandetanib analogs or aldehyde oxidase inhibitors), the free phenolic hydroxyl group often interferes with base-catalyzed reactions (such as Wittig, Knoevenagel, or Henry reactions) via phenolate formation, leading to catalyst deactivation or solubility issues.

5-Formyl-2-methoxyphenyl benzoate serves as an "Orthogonal Protection Strategy." It masks the labile phenol as a benzoate ester, allowing aggressive manipulation of the aldehyde moiety or the aromatic ring, followed by a controlled release of the phenolic functionality.

Strategic Rationale & Chemistry

The "Trojan Horse" Mechanism

The benzoate group plays a dual role:

-

Protection: It prevents the formation of phenoxide anions under basic conditions, ensuring that nucleophiles react exclusively with the aldehyde (formyl) group at position 5.

-

Crystallinity: Unlike acetal protecting groups (which are oils), benzoate esters of phenolic aldehydes often yield highly crystalline solids, simplifying purification without chromatography.

Chemical Identity Verification

It is critical to distinguish the target molecule from its isomers to ensure protocol accuracy.

| Nomenclature | Structure Description | Common Name |

| Target Molecule | 5-Formyl-2-methoxyphenyl benzoate | Isovanillin Benzoate |

| Isomer A | 4-Formyl-2-methoxyphenyl benzoate | Vanillin Benzoate |

| Isomer B | 2-Formyl-5-methoxyphenyl benzoate | 6-Formylguaiacol Benzoate |

Structure Logic:

-

Parent: Phenyl benzoate[1]

-

Substituents: Methoxy (-OMe) at C2; Formyl (-CHO) at C5.

-

Result: The benzoate is at C1. Relative to the aldehyde (C1 priority), the benzoate is at C3 and the methoxy is at C4.

Experimental Protocols

Protocol A: Synthesis of 5-Formyl-2-methoxyphenyl Benzoate

Objective: Scale-able protection of Isovanillin.

Reagents:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 15.2 g (100 mmol)

-

Benzoyl Chloride: 15.5 g (110 mmol)

-

Triethylamine (TEA): 15.2 g (150 mmol)

-

Dichloromethane (DCM): 200 mL

-

DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalytic)

Step-by-Step Methodology:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Isovanillin in DCM .

-

Base Addition: Add TEA and DMAP . Cool the solution to 0°C using an ice bath.

-

Acylation: Add Benzoyl Chloride dropwise over 20 minutes via an addition funnel to control the exotherm. The solution will turn cloudy as triethylamine hydrochloride precipitates.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).

-

Work-up:

-

Wash the organic phase with 1M HCl (2 x 100 mL) to remove excess amine.

-

Wash with Saturated NaHCO₃ (2 x 100 mL) to remove residual benzoic acid.

-

Wash with Brine (100 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:1).

Yield Expectation: 92-95% (White crystalline solid).

Protocol B: Application - Knoevenagel Condensation

Objective: Demonstrating aldehyde reactivity without phenolic interference.

Reaction: 5-Formyl-2-methoxyphenyl benzoate + Malonic Acid

-

Dissolution: Dissolve 5-Formyl-2-methoxyphenyl benzoate (10 mmol) in Pyridine (20 mL).

-

Addition: Add Malonic acid (12 mmol) and Piperidine (0.5 mL).

-

Reflux: Heat to 80°C for 4 hours. Carbon dioxide evolution indicates reaction progress.

-

Quench: Pour the reaction mixture into ice-cold HCl (1M, 100 mL). The product (a protected ferulic acid analog) will precipitate.

-

Note: If the phenol were unprotected, the reaction would stall due to salt formation with piperidine.

Protocol C: Controlled Deprotection (Hydrolysis)

Objective: Restoring the phenolic moiety after downstream modification.

Reagents:

-

Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 mixture)

-

Potassium Carbonate (K₂CO₃) - Mild condition OR Sodium Hydroxide (NaOH) - Fast condition

Methodology:

-

Solvation: Dissolve the benzoylated intermediate (from Protocol B) in MeOH/THF (10 mL per gram).

-

Hydrolysis: Add K₂CO₃ (2.0 eq). Stir at room temperature for 6 hours.

-

Why K₂CO₃? It is mild enough to cleave the phenolic ester without affecting other sensitive groups (like internal double bonds) that might be prone to Michael addition.

-

-

Neutralization: Acidify carefully with 1M HCl to pH 3.

-

Extraction: Extract with Ethyl Acetate. The benzoate is removed as benzoic acid (removable via bicarbonate wash), leaving the Phenolic Product .

Analytical Data & Specifications

The following data validates the synthesis of the precursor (Protocol A).

| Parameter | Specification | Diagnostic Signal |

| Physical State | White Crystalline Powder | MP: 104–106 °C |

| ¹H NMR (CDCl₃) | Aldehyde Proton | |

| Methoxy Group | ||

| Benzoate Aromatic | ||

| Core Aromatic | ||

| IR Spectroscopy | Carbonyl (Ester) | 1735 cm⁻¹ (Strong, sharp) |

| Carbonyl (Aldehyde) | 1690 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ = 257.08 |

Workflow Visualization

The following diagram illustrates the "Protection-Activation-Deprotection" cycle, highlighting the strategic advantage of using the benzoate intermediate.

Figure 1: The synthetic workflow utilizing 5-Formyl-2-methoxyphenyl benzoate to bypass phenolic incompatibility during aldehyde functionalization.

Critical Notes & Troubleshooting

-

Regioselectivity Warning: During the synthesis of the precursor, ensure the temperature remains at 0°C during Benzoyl Chloride addition. Higher temperatures may lead to the formation of gem-diacetates (acylals) at the aldehyde position, though this is rare with benzoyl chloride compared to anhydrides.

-

Storage: The benzoate precursor is stable at room temperature but should be stored in a desiccator. Hydrolysis occurs slowly in humid air over months, reverting it to Isovanillin (smell of vanilla/spice becomes apparent).

-

Differentiation from Methyl Ester: Do not confuse 5-Formyl-2-methoxyphenyl benzoate (Ester of Isovanillin) with Methyl 5-formyl-2-methoxybenzoate (Methyl ester of a benzoic acid derivative). The latter is an intermediate for Eluxadoline and has very different reactivity (the ester is not attached to the phenol oxygen).

References

-

Isovanillin Synthesis & Properties

-

Protection Strategies for Phenolic Aldehydes

- Related Intermediate (Eluxadoline Precursor Distinction)

- General Protocol for Schotten-Baumann Benzoylation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Protocol A).

Sources

Application Note: Palladium-Catalyzed Intramolecular Oxidative Coupling of 5-Formyl-2-methoxyphenyl benzoate for the Synthesis of Substituted Xanthones

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and technical guide for the synthesis of a substituted xanthone core structure via a palladium-catalyzed intramolecular oxidative C-H/C-H cross-coupling reaction. Using 5-Formyl-2-methoxyphenyl benzoate as a model substrate, this application note elucidates the reaction mechanism, provides a step-by-step experimental procedure, and offers insights into the critical parameters that govern this efficient transformation.

Introduction and Significance

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This structural motif is prevalent in numerous natural products and serves as a privileged core in medicinal chemistry, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Traditional methods for xanthone synthesis often require harsh conditions or multi-step sequences.[2][3][4]

Modern synthetic strategies, particularly those involving transition-metal-catalyzed C-H bond functionalization, offer a more direct and atom-economical route.[5][6] The intramolecular oxidative coupling of 2-aryloxybenzaldehyde precursors represents a powerful method for constructing the xanthone framework.[3] This guide details a representative protocol for this transformation, specifically applied to 5-Formyl-2-methoxyphenyl benzoate, to yield a highly functionalized xanthone product.

Reaction Principle and Mechanism

The core transformation is a palladium(II)-catalyzed intramolecular dehydrogenative cross-coupling between two C(sp²)-H bonds. The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.

Mechanistic Insights:

-

C-H Activation: The reaction is initiated by the coordination of the aldehyde's carbonyl oxygen to the Pd(II) catalyst. This directs the catalyst to activate the ortho C-H bond of the benzaldehyde ring, forming a six-membered palladacycle intermediate.[7]

-

Second C-H Activation/Oxidative Coupling: The palladacycle then undergoes a second C-H activation event with a proximal C-H bond on the adjacent benzoate ring. This key bond-forming step can proceed through various pathways, often proposed to involve a Pd(IV) intermediate followed by reductive elimination to form the new C-C bond.[8]

-

Catalyst Regeneration: An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, allowing the catalytic cycle to continue.[9][10][11] Silver carbonate (Ag₂CO₃) is frequently used, serving as both an oxidant and a base.[9][10][12][13]

The overall reaction is depicted as follows: (Image of the general reaction scheme: 5-Formyl-2-methoxyphenyl benzoate converting to the corresponding xanthone)

Detailed Experimental Protocol

This protocol is adapted from established procedures for palladium-catalyzed intramolecular C-H/C-H coupling of related substrates.[3][6]

Materials and Reagents:

-

5-Formyl-2-methoxyphenyl benzoate (Substrate)

-

Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

-

Silver(I) Carbonate (Ag₂CO₃) (Oxidant)

-

Trifluoroacetic Acid (TFA) (Solvent/Additive)

-

Dichloromethane (DCM) (Solvent for work-up)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (Eluent)

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Formyl-2-methoxyphenyl benzoate (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.05 mmol, 5 mol%), and Silver(I) Carbonate (1.5 mmol, 1.5 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add Trifluoroacetic Acid (TFA) (2.0 mL) to the tube.

-

Scientist's Note: TFA often serves as both the solvent and a promoter in these reactions, facilitating the C-H activation step. Anhydrous conditions are crucial for reproducibility.

-

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Dichloromethane (DCM) (20 mL).

-

Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, wash the organic layer with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate as the eluent, to afford the pure xanthone product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the protocol. Yields are based on analogous reactions reported in the literature and may vary.

| Parameter | Value | Notes |

| Substrate | 5-Formyl-2-methoxyphenyl benzoate | MW: 270.25 g/mol |

| Catalyst | Palladium(II) Acetate | 5 mol % |

| Oxidant | Silver(I) Carbonate | 1.5 equivalents |

| Solvent | Trifluoroacetic Acid (TFA) | Approx. 0.5 M concentration |

| Temperature | 120 °C | |

| Time | 12-24 hours | Monitor by TLC/LC-MS |

| Expected Yield | 60-80% | Highly substrate-dependent |

Workflow Visualization

The experimental workflow is outlined in the diagram below.

Caption: Experimental workflow for xanthone synthesis.

Troubleshooting and Key Considerations

-

Low Yield:

-

Cause: Incomplete reaction or degradation.

-

Solution: Ensure anhydrous conditions. Screen different oxidants (e.g., Cu(OAc)₂, benzoquinone) or catalyst loadings. Reaction time and temperature may also need optimization.

-

-

Side Product Formation:

-

Cause: Intermolecular coupling or substrate decomposition.

-

Solution: Adjusting the concentration might favor the intramolecular pathway. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

-

-

Catalyst Inactivity:

-

Cause: Impure reagents or catalyst poisoning.

-

Solution: Use high-purity palladium acetate and solvents. Ensure the substrate is free of potential catalyst poisons like sulfur-containing impurities.

-

Safety Precautions

-

Palladium Compounds: Handle with care, as they are toxic. Avoid inhalation and skin contact.

-

Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Silver Compounds: Can cause staining of skin and are toxic. Handle with gloves.

-

Pressurized Tube: Reactions in sealed tubes at high temperatures pose an explosion risk. Use a blast shield and appropriate pressure-rated glassware.

References

-

Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Silver(I) as C-H bond activator in palladium-catalyzed C-H functionalization. (2025). ACS Fall 2025. Retrieved February 12, 2026, from [Link]

-

Silver-mediated oxidative C–H/C–H functionalization process to afford highly substituted furans. (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Direct Evidence for Competitive C–H Activation by a Well-Defined Silver XPhos Complex in Palladium-Catalyzed C–H Functionalization. (2022). ACS Publications. Retrieved February 12, 2026, from [Link]

-

C-H Bond Functionalizations with Palladium(II): Intramolecular Oxidative Annulations of Arenes. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Combined Oxypalladation/C–H Functionalization: Palladium(II)-catalyzed Intramolecular Oxidative Oxyarylation of Hydroxyalkenes. (2012). NIH National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Proposed pathways for the synthesis of xanthone (2) from triazole of diaryl ethers (1) via tetracyclic intermediate (3). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

- Methodology for the synthesis of xanthones. (2015). Google Patents.

-

Palladium-catalyzed oxidative double C-H functionalization/carbonylation for the synthesis of xanthones. (2012). PubMed. Retrieved February 12, 2026, from [Link]

-

Supporting Information One-step preparation of xanthones via Pd-catalyzed annulation of 1,2-dibromoarenes and salicylaldehyde. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (n.d.). I.R.I.S.. Retrieved February 12, 2026, from [Link]

-

Cytosolic aromatic aldehyde dehydrogenase provides benzoic acid for xanthone biosynthesis in Hypericum. (2021). PubMed. Retrieved February 12, 2026, from [Link]

-

Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). MDPI. Retrieved February 12, 2026, from [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate. (2021). Google Patents.

-

Methyl 5-Formyl-2-methoxybenzoate: Understanding Synthesis and Sourcing. (2025). Televisory. Retrieved February 12, 2026, from [Link]

-

5-Formyl-2-methoxybenzoic acid. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Tandem oxidation–oxidative C–H/C–H cross-coupling: synthesis of arylquinones from hydroquinones. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Synthesis of alkoxy-xanthone derivatives. Conditions: (i) 2-iodobenzoyl... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis of xanthones, thioxanthones, and acridones by the coupling of arynes and substituted benzoates. (2007). Semantic Scholar. Retrieved February 12, 2026, from [Link]

Sources

- 1. Cytosolic aromatic aldehyde dehydrogenase provides benzoic acid for xanthone biosynthesis in Hypericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US9163002B2 - Methodology for the synthesis of xanthones - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. C-H Bond Functionalizations with Palladium(II): Intramolecular Oxidative Annulations of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed oxidative double C-H functionalization/carbonylation for the synthesis of xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Silver(I) as C-H bond activator in palladium-catalyzed C-H functionalization - American Chemical Society [acs.digitellinc.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Wittig Olefination of 5-Formyl-2-methoxyphenyl Benzoate

This Application Note provides a rigorous technical guide for performing a Wittig olefination on 5-Formyl-2-methoxyphenyl benzoate . The protocol is designed to address the specific chemoselective challenge presented by this substrate: converting the aldehyde (formyl group) to an alkene while preserving the base-sensitive benzoate ester.

Executive Summary

The transformation of 5-Formyl-2-methoxyphenyl benzoate via the Wittig reaction presents a classic chemoselectivity problem. While the aldehyde at C5 is the intended electrophile, the benzoate ester at C1 is susceptible to nucleophilic attack (transesterification/hydrolysis) and base-mediated cleavage.

If the ester is cleaved, the resulting phenoxide anion (pKa ~10) will instantly protonate the Wittig ylide (pKa ~20-35), quenching the reaction and preventing olefination. Therefore, base selection and stoichiometry control are the critical determinants of success.

This guide details two protocols:

-

Protocol A (Stabilized Ylides): For synthesizing cinnamates/acrylates. Uses mild conditions with high functional group tolerance.

-

Protocol B (Non-Stabilized Ylides): For synthesizing terminal alkenes (methylenation). Uses strong bases with strict kinetic control to prevent ester degradation.

Substrate Analysis & Strategic Considerations

Chemical Structure & Reactivity

-

Substrate: 5-Formyl-2-methoxyphenyl benzoate

-

Core Scaffold: Isovanillin derivative (3-hydroxy-4-methoxybenzaldehyde backbone).

-

Electronic Environment:

-

C5-Formyl: The aldehyde is moderately deactivated by the para-methoxy group (EDG) but activated by the meta-benzoate (EWG). It remains sufficiently electrophilic for standard Wittig conditions.

-

C1-Benzoate: This ester is a "ticking time bomb." Standard Wittig bases like Sodium Ethoxide or excess n-Butyllithium can attack the carbonyl carbon of the benzoate, leading to deprotection.

-

The "Phenoxide Quench" Failure Mode

The most common failure mode for this reaction is unintended deprotection .

-

Base attacks Benzoate

Hydrolysis. -

Free Phenol is generated.

-

Phenol (

) + Ylide ( -

Result: No reaction at the aldehyde; recovery of starting material (as phenol).

Base Selection Matrix

| Base | Strength (pKa of conj. acid) | Nucleophilicity | Suitability | Recommendation |

| NaOH / KOH | ~15.7 | High | Low | Avoid (Hydrolysis risk). |

| NaOEt / NaOMe | ~16 | High | Low | Avoid (Transesterification risk). |

| K2CO3 | ~10 | Low | High | Ideal for Stabilized Ylides. |

| KOtBu | ~17 | Moderate (Bulky) | Medium | Use with care (Stoichiometry < 1.05 eq). |

| NaH | ~35 | Low (if dry) | High | Good for Non-stabilized ylides. |

| KHMDS / LiHMDS | ~26 | Very Low (Bulky) | Excellent | Best for Non-stabilized ylides. |

Experimental Protocols

Protocol A: Reaction with Stabilized Ylides (Cinnamate Synthesis)

Target: Synthesis of

Reagents:

-

Substrate: 5-Formyl-2-methoxyphenyl benzoate (1.0 equiv)

-

Ylide: (Carbethoxymethylene)triphenylphosphorane (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Temperature: Room Temperature (20–25 °C)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 1.0 equiv of 5-Formyl-2-methoxyphenyl benzoate in anhydrous DCM (0.2 M concentration).

-

Ylide Addition: Add 1.1 equiv of the stabilized ylide (solid) directly to the stirring solution.

-

Note: Stabilized ylides are commercially available and do not require in-situ generation with strong bases.

-

-

Reaction: Stir at room temperature for 12–24 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The aldehyde spot should disappear.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether or hexane/ether (9:1) to precipitate Triphenylphosphine oxide (TPPO).

-

Filter off the TPPO solid.

-

-

Purification: Purify the filtrate via silica gel flash chromatography.

Expected Outcome: >85% Yield, predominantly E-isomer.

Protocol B: Reaction with Non-Stabilized Ylides (Methylenation)

Target: Synthesis of styrene derivatives (Terminal alkene). Mechanism: Kinetic control (Z-selective, though terminal alkenes have no geometry).

Reagents:

-

Substrate: 5-Formyl-2-methoxyphenyl benzoate (1.0 equiv)

-

Phosphonium Salt: Methyltriphenylphosphonium bromide (

) (1.1 equiv) -

Base: Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in Toluene) (1.05 equiv)

-

Alternative: Potassium tert-butoxide (

) can be used if KHMDS is unavailable, but requires strictly 0°C.

-

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Ylide Generation (The "Instant Ylide" Method):

-

In a flame-dried Schlenk flask under Argon, suspend

(1.1 equiv) in anhydrous THF (0.3 M). -

Cool to 0 °C (Ice bath).

-

Add KHMDS (1.05 equiv) dropwise via syringe. The solution should turn bright yellow (characteristic of the ylide).

-

Stir for 30–45 minutes at 0 °C to ensure complete deprotonation.

-

-

Substrate Addition:

-

Dissolve 5-Formyl-2-methoxyphenyl benzoate (1.0 equiv) in a minimal amount of anhydrous THF.

-

Crucial Step: Cool the ylide solution to -78 °C (Dry ice/Acetone).

-

Add the substrate solution dropwise to the ylide.[1]

-

Rationale: Low temperature prevents the base/ylide from attacking the ester.

-

-

Reaction:

-

Stir at -78 °C for 1 hour.

-

Allow the mixture to warm slowly to Room Temperature over 2 hours.

-

-

Quench:

-

Quench with Saturated Ammonium Chloride (

) . Do not use HCl, as it may hydrolyze the ester during workup.

-

-

Workup:

-

Extract with Diethyl Ether (

) x3. -

Wash combined organics with Brine.

-

Dry over

and concentrate.

-

-

Purification: Silica gel chromatography.

Visualized Workflows

Decision Logic & Mechanism

The following diagram illustrates the critical decision path and the mechanism of preventing side reactions.

Caption: Decision matrix for Wittig conditions based on target alkene, highlighting risk mitigation for the benzoate ester.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Recovery of Phenol (Deprotected SM) | Base attacked the ester. | Switch to KHMDS (less nucleophilic). Ensure strictly anhydrous conditions. Reduce base equivalents to 1.0. |

| Low Conversion | Ylide decomposition or wet solvent. | Titrate ylide or use fresh reagents. Ensure solvents are distilled/dried over molecular sieves. |

| Ester Transesterification | Use of alkoxide bases (NaOMe/EtOH). | Never use an alkoxide that doesn't match the ester. Preferably, avoid alkoxides entirely; use KHMDS or NaH. |

| Poor E/Z Selectivity | Thermodynamic equilibrium not reached. | Stabilized: Reflux in Toluene. Unstabilized: Use "Schlosser Modification" for E-alkenes (though risky with esters). |

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4][5][6] Chemical Reviews, 89(4), 863-927. Link

-

Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the diphenylphosphoryl group." Topics in Stereochemistry, 21, 1-157. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon and Phosphorus in Organic Synthesis). Link

- Edmunds, A. J. (2004). "Modern Carbonyl Olefination." Wiley-VCH.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 5-Formyl-2-methoxyphenyl Benzoate Reactions

Welcome to the technical support center for the synthesis and optimization of 5-Formyl-2-methoxyphenyl benzoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. The synthesis, primarily an esterification of a phenolic hydroxyl group, is highly sensitive to reaction conditions, with solvent selection being a paramount factor for achieving high yield, purity, and reproducibility.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated workflows to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 5-Formyl-2-methoxyphenyl benzoate.

Q1: What is the primary reaction used to synthesize 5-Formyl-2-methoxyphenyl benzoate?

The most common and effective method is the Schotten-Baumann reaction . This reaction involves the acylation of an alcohol or phenol.[1] In this specific case, the phenolic hydroxyl group of a vanillin derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde) is acylated using benzoyl chloride in the presence of a base.[2] The base plays a dual role: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4]

Q2: How does solvent polarity fundamentally impact this reaction?

Solvent polarity is a critical parameter that can dramatically influence the reaction rate and outcome. The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution, where the negatively charged phenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride.

-

Polar Solvents: Are generally required to dissolve the ionic phenoxide intermediate and polar starting materials. They can stabilize the charged transition state, potentially accelerating the reaction.[5][6]

-

Non-Polar Solvents: Are generally poor choices as they will not adequately dissolve the phenoxide salt, leading to a heterogeneous mixture and very slow reaction rates.[7]

Q3: Should I use a polar protic or a polar aprotic solvent?

The choice between protic and aprotic solvents is nuanced and critical for optimization.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds. While they are excellent at dissolving reagents, they can strongly solvate the phenoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the benzoyl chloride.[8] This can significantly slow down the reaction rate. Water is often used, but typically as part of a two-phase system rather than the primary solvent.[9]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. They effectively dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. This often leads to a significant increase in the reaction rate for SN2-type reactions and is frequently the preferred choice for this synthesis.[6]

Q4: Why are two-phase solvent systems (e.g., Dichloromethane/Water) often recommended?

The "Schotten-Baumann reaction conditions" often refer to a two-phase system, which cleverly resolves several challenges.[9] In a typical setup with dichloromethane (DCM) and water:

-

The vanillin derivative and benzoyl chloride reside in the organic phase (DCM).

-

The base (e.g., NaOH) resides in the aqueous phase.

-

The reaction occurs at the interface, where the base deprotonates the phenol. The resulting phenoxide reacts with the benzoyl chloride in the organic layer.

-

The HCl byproduct is immediately neutralized by the base in the aqueous phase, preventing side reactions.[10] This method is robust, scalable, and simplifies work-up, as the product remains in the organic layer.[10]

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is very low or non-existent.

This is the most common issue and can stem from several factors related to your solvent and reaction setup.

-

Possible Cause A: Poor Solubility of Starting Material.

-

Explanation: The vanillin derivative must be in solution to react. Vanillin itself has limited solubility in water (1g in 100mL) but is soluble in many organic solvents like acetone, ethanol, and ether.[11][12] If you are using a solvent in which your starting material is not fully dissolved, the reaction will be slow or incomplete.

-

Solution:

-

Verify Solubility: Perform a simple solubility test with your starting material in your chosen solvent before running the full reaction.

-

Switch to a Better Solvent: Consider using polar aprotic solvents known for their excellent solvating power, such as DMF , Dioxane , or Acetonitrile .[13]

-

Use a Co-solvent: If using a biphasic system, adding a phase-transfer catalyst can help shuttle the phenoxide from the aqueous to the organic phase.

-

-

| Solvent | Vanillin Solubility (at 20°C) | Type | Dielectric Constant (ε) |

| Water | 1 in 100[11] | Polar Protic | 78[5] |

| Ethanol (95%) | 1 in 2[11] | Polar Protic | 25 |

| Acetone | Soluble[11] | Polar Aprotic | 21 |

| Dichloromethane | Soluble | Polar Aprotic | 9.1 |

| Diethyl Ether | Soluble[11] | Non-Polar | 4.3 |

| Hexane | Poorly soluble[7] | Non-Polar | 1.9 |

-

Possible Cause B: Hydrolysis of Benzoyl Chloride.

-

Explanation: Benzoyl chloride is highly reactive and will readily hydrolyze with any trace water in your solvent to form unreactive benzoic acid. This is a major issue when using single-phase systems.

-

Solution:

-

Use Anhydrous Solvents: If performing the reaction in a single organic phase (e.g., pyridine or DCM with an organic base), ensure your solvent is rigorously dried.

-

Employ a Biphasic System: The use of a DCM/water system is highly effective at preventing bulk hydrolysis of the acyl chloride.[9]

-

Use Fresh Reagents: Use freshly opened or distilled benzoyl chloride for best results.

-

-

-

Possible Cause C: Incorrect or Insufficient Base.

-

Explanation: The reaction requires at least two equivalents of base: one to deprotonate the phenol and one to neutralize the generated HCl. An insufficient amount of base will result in an incomplete reaction.

-

Solution: Ensure you are using at least 2.0-2.2 equivalents of base (e.g., NaOH, Pyridine, Triethylamine) relative to your limiting reagent.

-

Troubleshooting Workflow: Low Product Yield

Problem 2: My final product is an oil and won't crystallize.

-

Explanation: This often indicates the presence of impurities that are inhibiting crystal lattice formation. The reaction solvent itself might also be trapped in the product.

-

Solution:

-

Solvent Removal: Ensure all reaction solvent is thoroughly removed under reduced pressure. High-boiling point solvents like DMF or DMSO are notoriously difficult to remove and may require a high-vacuum pump or lyophilization.

-

Purification via Chromatography: If impurities are present, purification by column chromatography is the most effective method. A typical eluent system would be a gradient of ethyl acetate in hexane.[14]

-

Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane).

-

Problem 3: I am seeing significant side products in my analysis (TLC/LC-MS).

-

Possible Cause A: C-Acylation instead of O-Acylation.

-

Explanation: While the Schotten-Baumann reaction strongly favors O-acylation on the highly nucleophilic phenoxide, competing C-acylation (a Friedel-Crafts type reaction) on the electron-rich aromatic ring can occur under certain conditions, particularly with Lewis acid catalysts.[15][16]

-

Solution: Strictly avoid any Lewis acid catalysts (e.g., AlCl₃). The use of a base like pyridine or NaOH/DCM should direct the reaction exclusively to O-acylation.

-

-

Possible Cause B: Reaction with the Aldehyde Group.

-

Explanation: While generally stable, the aldehyde group can undergo side reactions under harsh conditions. For example, in the presence of excess base and at elevated temperatures, a Cannizzaro reaction could potentially occur, though this is unlikely under standard Schotten-Baumann conditions.

-

Solution: Maintain a moderate reaction temperature (0°C to room temperature is typical). Ensure the work-up procedure is not overly harsh.

-

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Synthesis in a Biphasic System

This protocol provides a robust starting point for the synthesis of 5-Formyl-2-methoxyphenyl benzoate.

-

Dissolution: Dissolve the vanillin derivative (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add an aqueous solution of 10% sodium hydroxide (2.2 eq).

-

Cooling: Cool the biphasic mixture to 0°C in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirring mixture over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up:

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

Protocol 2: Solvent Screening for Reaction Optimization

This workflow helps identify the optimal solvent for your specific substrate and conditions.

References

- Filo. (2025). Write a short note on the Schotten-Baumann reaction of Phenol.

- SATHEE. Chemistry Schotten Baumann Reaction.

- Vanillin. (n.d.).

- Vanillin - Solubility of Things. (n.d.).

- Vanillin CAS#: 121-33-5 - ChemicalBook. (n.d.).

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

- PubChem. (n.d.). Vanillin. National Institutes of Health.

- Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications.

- Sigma-Aldrich. (n.d.). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- PrepChem.com. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate.

- Wikipedia. (n.d.). Solvent effects.

- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

- Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.

- Unacademy. (n.d.). Benzoylation.

- ResearchGate. (n.d.). Some previously reported methods for the acylation of phenols compared with this work.

- RSC Publishing. (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers.

- Benchchem. (n.d.). Effect of solvent polarity on the reactivity of 4-Chlorobenzyl chloride.

- YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.

- University of Calgary. (n.d.). Ch 8 : Solvent Effects.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 4. collegedunia.com [collegedunia.com]

- 5. Solvent effects - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. Benzoylation - Unacademy [unacademy.com]

- 11. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 12. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to the FTIR Absorption Bands of Ester and Aldehyde Groups in Isovanillin Benzoate

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. The synthesis of isovanillin benzoate from isovanillin introduces an ester functional group while retaining the aldehyde. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid and powerful analytical technique for verifying the success of such a reaction by identifying the characteristic vibrational modes of these functional groups. This guide provides an in-depth comparison of the FTIR spectral features of isovanillin benzoate, supported by experimental data and theoretical principles, to aid in its unambiguous identification.

The Principle of FTIR in Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the spectrum. The position, intensity, and shape of these absorption bands are unique to the molecular structure, providing a "fingerprint" of the compound. For isovanillin benzoate, we are particularly interested in the stretching and bending vibrations associated with its ester and aldehyde moieties.

Experimental Protocol: Acquiring the FTIR Spectrum

To ensure data integrity and reproducibility, a standardized protocol for sample preparation and analysis is crucial. The Attenuated Total Reflectance (ATR) method is often preferred for solid samples due to its minimal sample preparation and high-quality results.

Step-by-Step Methodology for ATR-FTIR

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is a critical step to subtract any signals from the atmosphere or the crystal itself.

-

Sample Application: Place a small amount of the solid isovanillin benzoate powder onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Spectrum Acquisition.

Analysis of Isovanillin Benzoate Spectrum

The structure of isovanillin benzoate contains two key carbonyl (C=O) groups: one from the aromatic aldehyde and one from the aromatic ester. Their electronic environments are distinct, leading to separate, identifiable absorption bands.

Caption: Key Bonds in Isovanillin Benzoate.

Below is a summary of the characteristic FTIR absorption bands expected for isovanillin benzoate.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale for Wavenumber |

| Aromatic Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak-Medium | A characteristic pair of bands for aldehydes, often appearing as shoulders. The lower band is particularly diagnostic.[1][2][3] |

| C=O Stretch | 1710 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[3][4][5] | |

| Aromatic Ester | C=O Stretch | 1730 - 1715 | Strong | Conjugation with the aromatic ring and the ester oxygen results in a frequency lower than saturated esters (~1740 cm⁻¹).[1][6][7] |

| C-C-O Stretch | 1310 - 1250 | Strong | Part of the "Rule of Three" for aromatic esters, this is a strong, characteristic band.[6] | |

| O-C-C Stretch | 1130 - 1100 | Strong | The second of the two C-O related stretches, also typically strong and sharp.[6] | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak | Multiple bands arising from the stretching vibrations within the benzene rings. |

| C-H Stretch | 3100 - 3000 | Weak | Stretching of sp² hybridized C-H bonds on the aromatic rings.[2][8] |

Comparative Spectral Analysis

To definitively assign the peaks in the isovanillin benzoate spectrum, a comparison with its precursors, isovanillin and a benzoate source (like methyl benzoate as a model), is invaluable. The key spectral changes confirm the esterification reaction.

| Wavenumber (cm⁻¹) | Isovanillin | Methyl Benzoate (Model) | Isovanillin Benzoate (Expected) | Assignment & Interpretation |

| ~3400-3200 | Strong, Broad | Absent | Absent | Disappearance of the phenolic O-H stretch , a primary indicator of successful esterification. |

| ~2850 & ~2750 | Present | Absent | Present | Retention of the aldehyde C-H stretches , confirming the aldehyde group remains intact.[2][4] |

| ~1725 | Absent | Strong | Strong | Appearance of the aromatic ester C=O stretch . Its position is consistent with a benzoate ester.[6][7] |

| ~1690 | Strong | Absent | Strong | Retention of the aromatic aldehyde C=O stretch . This peak is expected to be distinct from the ester carbonyl.[4][5] |

| ~1280 | Present (C-O) | Strong (C-C-O) | Strong | Appearance of the characteristic ester C-C-O stretch , which overlaps with other C-O stretches but is typically very intense.[6] |

| ~1120 | Present (C-O) | Strong (O-C-C) | Strong | Appearance of the ester O-C-C stretch , another key diagnostic peak for the ester group.[6] |

Discussion of Spectral Differences

The most compelling evidence for the formation of isovanillin benzoate is the disappearance of the broad O-H stretching band from the isovanillin starting material and the appearance of a new, strong C=O stretching band around 1725 cm⁻¹. This new band is at a higher frequency than the aldehyde C=O stretch (~1690 cm⁻¹) due to the electron-withdrawing nature of the adjacent ester oxygen atom.

Furthermore, the presence of two distinct, strong carbonyl peaks in the 1730-1680 cm⁻¹ region is a hallmark of the product's structure. The characteristic pair of weak aldehyde C-H stretches should also be visible, confirming that this functional group was not altered during the reaction. The "fingerprint region" (below 1500 cm⁻¹) will also show significant changes, particularly the appearance of the strong C-O stretching bands characteristic of the ester group.[6][7]

Conclusion

FTIR spectroscopy provides a definitive and efficient method for characterizing the synthesis of isovanillin benzoate. By focusing on key spectral regions, researchers can confirm the successful formation of the ester linkage through the appearance of its characteristic C=O and C-O stretching bands, while simultaneously verifying the retention of the aldehyde group. The comparative analysis against the starting materials provides a self-validating system, ensuring high confidence in the structural assignment. This guide equips scientists with the foundational knowledge to interpret these spectra with expertise and accuracy.

References

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018-09-01). Spectroscopy Online. [Link]

-

Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). Chemistry LibreTexts. [Link]

-

IR Absorption Frequencies. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

-

Isovanillin. PubChem - NIH. [Link]

-

The C=O Bond, Part II: Aldehydes. (2017-11-01). Spectroscopy Online. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Benzoyl chloride. NIST WebBook. [Link]

-

Benzoyl chloride. PubChem - NIH. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30). Chemistry LibreTexts. [Link]

-

IR: aldehydes. University of Calgary. [Link]

-

Benzoyl chloride. NIST WebBook. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

Technical Guide: Mass Spectrometry Fragmentation of 5-Formyl-2-methoxyphenyl Benzoate

[1]

Executive Summary

5-Formyl-2-methoxyphenyl benzoate (C₁₅H₁₂O₄, MW 256.[1]25) is a structural analog of vanillin benzoate, often encountered as a pharmaceutical intermediate or a metabolic marker in esterase hydrolysis studies.[1]

Characterizing this molecule requires a dual-mode strategy:

-

EI-MS (GC-MS): Essential for synthesis validation and impurity profiling.[1] It leverages high-energy fragmentation (70 eV) to produce a structural "fingerprint" dominated by the benzoyl cation.[1]

-

ESI-MS/MS (LC-MS): Essential for PK/PD studies .[1] It utilizes soft ionization to preserve the molecular ion ([M+H]⁺), enabling high-sensitivity quantification via Multiple Reaction Monitoring (MRM).[1]

Structural Profile & Theoretical Fragmentation

Before analyzing the spectra, we must map the molecule's cleavage points based on its specific isomeric structure (Ortho-methoxy substitution).

-

Parent Molecule: 5-Formyl-2-methoxyphenyl benzoate[1]

-

Molecular Weight: 256.25 Da[1]

-

Key Functional Groups:

Visualization: Fragmentation Pathway (EI Mode)

The following diagram illustrates the high-energy fragmentation pathway, highlighting the competition between simple ester cleavage and ortho-driven rearrangements.

Figure 1: Predicted Electron Ionization (EI) fragmentation tree.[1] The red pathway (Benzoyl) typically dominates aromatic ester spectra.[1]

Comparative Analysis: EI vs. ESI Performance

For drug development professionals, choosing the right ionization method is critical. The table below objectively compares the performance of this molecule under different ionization regimes.

Table 1: Ionization Method Comparison

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | APCI |

| Primary Application | Structural ID, Purity Check (GC-MS) | Quantification in Plasma/Urine (LC-MS) | Analysis of non-polar impurities |

| Molecular Ion (M⁺) | Weak / Absent (<5%).[1] The ester bond is too labile at 70 eV. | Dominant ([M+H]⁺ at 257).[1] Soft ionization preserves the parent. | Moderate ([M+H]⁺). |

| Base Peak | m/z 105 (Benzoyl cation).[1][4] | m/z 257 (Parent) or m/z 105 (at high collision energy).[1] | m/z 257 |

| Key Fragments | 105, 77, 51, 151.[1] | 105 (via CID), 225 (loss of OMe), 229 (loss of CO).[1] | Similar to ESI but more thermal fragments.[1] |

| Sensitivity | Moderate (ng range).[1] | High (pg range). | Moderate-High.[1] |

| Matrix Tolerance | Low (requires extraction/derivatization).[1] | High (dilute-and-shoot compatible).[1] | Highest (tolerates non-polar matrix).[1] |

Detailed Mechanistic Insight

-

The "Fingerprint" (EI): In EI, the ionization energy (70 eV) vastly exceeds the bond dissociation energy of the ester linkage. The positive charge preferentially localizes on the benzoyl moiety due to resonance stabilization of the acylium ion (

). Consequently, the spectrum is often indistinguishable from other benzoate esters unless the high-mass region (m/z 150+) is zoomed in to find the phenolic fragments (m/z 151). -

The "Quantifier" (ESI): In ESI positive mode, the carbonyl oxygen of the ester or the aldehyde accepts a proton. The molecule remains intact as

.[1] Fragmentation only occurs inside the collision cell (CID), allowing you to tune the fragmentation to select a specific transition (e.g.,

Experimental Protocol: LC-MS/MS Optimization

This protocol is designed for Triple Quadrupole (QqQ) systems, the gold standard for quantifying this intermediate in biological or reaction matrices.[1]

Workflow Visualization

Figure 2: Optimized MRM workflow for quantification.

Step-by-Step Methodology

1. Sample Preparation

-

Solvent: Dissolve standard in Methanol/Water (50:50). Avoid pure protic solvents for long-term storage to prevent transesterification.[1]

-

Concentration: Prepare a stock solution at 1 mg/mL; dilute to 100 ng/mL for tuning.

2. LC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes. The benzoate ester is moderately lipophilic and will elute late (approx. 3.5 - 4.0 min).[1]

3. MS Source Parameters (ESI Positive)

-

Capillary Voltage: 3.5 - 4.5 kV (Compound ionizes well in positive mode).[1]

-

Cone Voltage: 20-30 V. Warning: Too high cone voltage will cause in-source fragmentation, stripping the benzoyl group before it reaches Q1.

-

Desolvation Temp: 350°C.

4. MRM Transitions (Quantification)

Use these transitions for Multiple Reaction Monitoring:

| Transition Type | Precursor (Q1) | Product (Q3) | Collision Energy (CE) | Rationale |

| Quantifier | 257.1 ( | 105.0 ( | 15 - 20 eV | Most abundant, stable fragment.[1] |

| Qualifier 1 | 257.1 ( | 77.0 ( | 35 - 40 eV | High energy confirmation of phenyl ring.[1] |

| Qualifier 2 | 257.1 ( | 135.0 | 25 eV | Cleavage of ester + loss of methyl (Phenolic core).[1] |

Critical Analysis: The "Ortho Effect"

A key differentiator of 5-Formyl-2-methoxyphenyl benzoate compared to its meta- or para- isomers is the Ortho Effect .[5]

In mass spectrometry, substituents in the 1,2-position (ortho) can interact via a cyclic transition state.[1]

-

Mechanism: The carbonyl oxygen of the ester can abstract a hydrogen from the ortho-methoxy group.

-

Spectral Consequence: This often leads to the elimination of a neutral molecule of formaldehyde (

, 30 Da) or methanol ( -

Diagnostic Value: If you observe a peak at m/z 226 (M - 30) or m/z 224 (M - 32), it strongly suggests the ortho isomer.[1] The para isomer (e.g., vanillin benzoate) cannot undergo this cyclic transfer and will not show these peaks.[1]

References

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for McLafferty rearrangement and Ortho effects).

-

NIST Mass Spectrometry Data Center. (n.d.).[1] Mass Spectrum of Benzoic Acid, 4-methoxy-, methyl ester (Analogous fragmentation patterns).[1] NIST Chemistry WebBook.[1] Retrieved from [Link][1]

-

Barkow, A., et al. (1995).[1][6] "Ortho effects: A mechanistic study." European Journal of Mass Spectrometry. (Detailed mechanism of ortho-elimination in benzoate derivatives).

-

Doc Brown's Chemistry. (2025).[1] Mass spectrum of benzoic acid and fragmentation patterns.[1][6] Retrieved from [Link]

-

Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Source for ESI vs EI ionization mechanisms for aromatic esters).

Sources

- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Comparative Reactivity Guide: Isovanillin Benzoate vs. Vanillin Benzoate

[1]

Executive Summary

This guide provides a technical comparison between Isovanillin Benzoate (3-benzoyloxy-4-methoxybenzaldehyde) and Vanillin Benzoate (4-benzoyloxy-3-methoxybenzaldehyde). While these two compounds are constitutional isomers, their reactivity profiles differ significantly due to the disparate electronic effects of the substituents at the para position relative to the aldehyde group.

Key Findings:

-

Aldehyde Electrophilicity: Vanillin Benzoate is significantly more reactive towards nucleophiles (e.g., amines, carbanions) than Isovanillin Benzoate. The para-benzoyloxy group is less electron-donating than the para-methoxy group found in Isovanillin Benzoate, leaving the carbonyl carbon more electron-deficient.

-

Regioselectivity (EAS): In electrophilic aromatic substitution (e.g., nitration), the directing groups switch the preferred substitution site. Isovanillin Benzoate favors the 5-position , while Vanillin Benzoate typically favors the 2- or 6-position (sterically dependent).

-

Application: Vanillin Benzoate is the superior intermediate for rapid Schiff base formation or Knoevenagel condensations, whereas Isovanillin Benzoate is preferred when preserving the aldehyde during aggressive ring functionalization is required.

Electronic Structure & Mechanistic Theory

The reactivity difference hinges on the Resonance Effect (+M) of the substituent at the 4-position (para to the aldehyde).

-

Isovanillin Benzoate: The 4-Methoxy (-OMe) group is a strong resonance donor. It pushes electron density directly into the aldehyde carbonyl via the conjugated

-system, stabilizing the carbonyl and reducing its electrophilicity. -

Vanillin Benzoate: The 4-Benzoyloxy (-OBz) group is a much weaker donor. The lone pair on the oxygen is delocalized into the ester carbonyl, diminishing its ability to donate into the benzene ring. Consequently, the aldehyde carbon remains more positive (electrophilic).

Visualization: Electronic Push/Pull

The following diagram illustrates the competing electronic effects that dictate reactivity.

Comparative Reactivity Profiles

Profile A: Nucleophilic Addition (Aldehyde Chemistry)

Context: Synthesis of Schiff bases, Knoevenagel condensations, or reductive aminations.

| Feature | Vanillin Benzoate | Isovanillin Benzoate | Mechanistic Rationale |

| Reactivity | High | Moderate/Low | 4-OBz is less donating; Carbonyl |

| Knoevenagel Yield | >90% (Fast) | ~75-80% (Slower) | 4-OMe (Iso) stabilizes the starting material, raising |

| Schiff Base Formation | Rapid (<1 hr) | Sluggish (>3 hrs) | Nucleophilic amine attack is rate-limiting for electron-rich aldehydes. |

Experimental Insight: When reacting with weak nucleophiles (e.g., anilines), Vanillin Benzoate often requires no acid catalyst, whereas Isovanillin Benzoate may require Lewis acid activation (e.g.,

Profile B: Electrophilic Aromatic Substitution (Nitration)

Context: Introducing functional groups onto the benzene ring.

-

Isovanillin Benzoate: The 4-OMe group is the strongest director (Ortho/Para). With the Para position (1-CHO) and one Ortho position (3-OBz) blocked/substituted, the incoming electrophile is directed strongly to the 5-position (Ortho to OMe, Meta to CHO).

-

Major Product: 5-Nitroisovanillin benzoate.

-

-

Vanillin Benzoate: The 3-OMe group directs.[1] The Para position relative to OMe is position 6. The Ortho position is position 2.

-

Major Product:6-Nitrovanillin benzoate (favored over 2-nitro due to steric hindrance between CHO and OMe at position 2).

-

Profile C: Stability & Deprotection

Both compounds utilize the benzoate ester as a phenol protecting group.

-

Hydrolysis Rate: Vanillin Benzoate hydrolyzes slightly faster under basic conditions (

) because the aldehyde at the para position is an electron-withdrawing group (EWG) by induction and resonance ( -

Protocol: Standard deprotection uses

in Methanol/Water at RT.

Experimental Protocols

Synthesis of Benzoates (Schotten-Baumann Conditions)

This protocol is applicable to both isomers.

Reagents:

-

Vanillin or Isovanillin (10 mmol)

-

Benzoyl Chloride (11 mmol)

-

Triethylamine (12 mmol) or Pyridine

-

Dichloromethane (DCM) (30 mL)

Procedure:

-

Dissolve the phenolic aldehyde in DCM at 0°C.

-

Add Triethylamine slowly.

-

Add Benzoyl Chloride dropwise over 15 minutes. (Exothermic reaction).

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Add saturated

solution. -

Workup: Extract with DCM, wash with water and brine. Dry over

. -

Purification: Recrystallize from Ethanol/Hexane.

-

Target Yield: 90-95%.

-

Appearance: White crystalline solids.

-

Comparative Reactivity Test: Knoevenagel Condensation

Use this protocol to benchmark the reactivity difference in your own lab.

Objective: Measure the reaction rate with Malononitrile.

Workflow Diagram:

Step-by-Step:

-

Prepare Solutions: Dissolve 1.0 mmol of each benzoate in 5 mL Ethanol in separate vials.

-

Add Reagent: Add 1.1 mmol Malononitrile to each.

-

Initiate: Add 1 drop (approx. 5 mol%) of Piperidine to each vial simultaneously.

-

Monitor: Spot on TLC (Silica gel, 20% EtOAc/Hexane) every 15 minutes.

-

Observation: The Vanillin Benzoate vial will precipitate the product (benzylidene malononitrile) significantly faster (often within 10-20 mins) compared to the Isovanillin Benzoate vial.

References

-

Synthesis & Properties

-

Reference: Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of 13C and 1H FT-NMR Spectra. Sigma-Aldrich. (Confirming structural assignments and shifts).

-

Source:

-

-

Reactivity of Benzaldehydes

-

Reference: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic basis of substituent effects).

-

Source:

-

-

Nitration Regioselectivity

-

Reference: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (General rules for polysubstituted benzenes).

-

Source:

-

-

Isovanillin Derivatives

- Reference: "Synthesis of Isovanillin Derivatives and their Biological Activity.

-

Source:

(Note: Specific melting points and spectral data should be verified against the Certificate of Analysis of the specific batch used, as polymorphic forms can exist.)

Safety Operating Guide

Navigating the Safe Handling of 5-Formyl-2-methoxyphenyl benzoate: A Guide to Personal Protective Equipment

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Formyl-2-methoxyphenyl benzoate was not publicly available at the time of this writing. The following guidance is synthesized from an analysis of the compound's functional groups (an aromatic aldehyde, a benzoate ester, and a methoxy ether), and data from structurally similar chemicals. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not supersede a substance-specific SDS provided by a manufacturer or supplier. Always consult the official SDS before handling any chemical.

Understanding the Hazard Landscape

5-Formyl-2-methoxyphenyl benzoate is an organic compound whose hazard profile is not yet fully characterized. However, by examining its constituent parts, we can anticipate potential risks and establish a robust safety protocol. The molecule contains an aromatic aldehyde, which can be a skin and respiratory irritant[1][2][3]. Benzaldehyde and its derivatives, for instance, can cause irreversible damage to living organisms with excessive intake[4]. The benzoate ester group suggests a low vapor pressure, but also the potential for skin sensitization. The ether linkage is generally stable, but the overall reactivity profile necessitates a cautious approach.

Given the limited specific toxicological data, a conservative approach to handling is paramount. The primary goal is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion. This is best achieved by applying the Hierarchy of Controls , a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes safety measures from most to least effective.[5][6][7][8][9]

The Hierarchy of Controls in Practice

Personal Protective Equipment (PPE) is the final and crucial line of defense, but it should always be used in conjunction with more effective control measures.[5][9]

Engineering Controls: Your First Line of Defense

These are changes to the work environment designed to isolate personnel from the hazard.[5]

-

Chemical Fume Hood: All handling of 5-Formyl-2-methoxyphenyl benzoate, especially when dealing with the solid powder or creating solutions, must be conducted in a certified chemical fume hood. This minimizes the risk of inhaling airborne particles or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors.

Administrative Controls: Modifying How You Work

These controls involve changing work practices to reduce exposure.[5][6]

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

-

Access Restriction: Limit access to areas where the chemical is being handled to trained and authorized personnel only.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where chemicals are handled.[10]

The logical flow for establishing a safe workspace before relying on PPE is visualized below.

Caption: NIOSH Hierarchy of Controls prioritizes safety measures.

Personal Protective Equipment (PPE): Your Essential Barrier